molecular formula C22H42O11 B8114020 Acid-PEG7-t-butyl ester

Acid-PEG7-t-butyl ester

Cat. No.: B8114020
M. Wt: 482.6 g/mol
InChI Key: ZKTHNZIIGGRJGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acid-PEG7-t-butyl ester is a chemical compound that features a t-butyl ester group at one end and a carboxylic acid group at the other end, connected by a polyethylene glycol (PEG) spacer consisting of seven ethylene glycol units. This compound is widely used in bioconjugation reactions and organic synthesis due to its ability to modify biomolecules such as proteins or peptides, enhancing their solubility and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acid-PEG7-t-butyl ester typically involves the esterification of a PEG derivative with a t-butyl ester group. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of high-purity starting materials and rigorous purification techniques, such as distillation and recrystallization, are essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Acid-PEG7-t-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Acid-PEG7-t-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acid-PEG7-t-butyl ester involves its ability to form stable covalent bonds with biomolecules. The carboxylic acid group can react with amine groups on proteins or peptides, forming amide bonds. This modification enhances the solubility and stability of the biomolecules, facilitating their use in various applications. The PEG spacer provides flexibility and reduces steric hindrance, allowing for efficient bioconjugation .

Comparison with Similar Compounds

  • Acid-PEG1-t-butyl ester
  • Acid-PEG2-t-butyl ester
  • Acid-PEG3-t-butyl ester
  • Acid-PEG4-t-butyl ester
  • Acid-PEG5-t-butyl ester
  • Acid-PEG6-t-butyl ester
  • Acid-PEG8-t-butyl ester
  • Acid-PEG10-t-butyl ester
  • Acid-PEG12-t-butyl ester
  • Acid-PEG14-t-butyl ester
  • Acid-PEG25-t-butyl ester

Uniqueness: Acid-PEG7-t-butyl ester is unique due to its specific PEG spacer length, which provides an optimal balance between flexibility and stability. This makes it particularly suitable for applications requiring precise bioconjugation and modification of biomolecules. The t-butyl ester group also offers enhanced stability compared to other ester groups, making it a preferred choice in various industrial and research applications .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O11/c1-22(2,3)33-21(25)5-7-27-9-11-29-13-15-31-17-19-32-18-16-30-14-12-28-10-8-26-6-4-20(23)24/h4-19H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTHNZIIGGRJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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